rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid is a chemical compound with the CAS number 127946-30-9. It is classified as an amino acid derivative, specifically a cyclohexanecarboxylic acid. The compound has a molecular formula of C9H12F3NO3 and a molecular weight of approximately 239.2 g/mol. Its structure features a trifluoroacetamido group attached to a cyclohexane ring, which contributes to its unique properties and potential applications in scientific research and pharmaceuticals .
The synthesis of rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid typically involves several key steps:
These methods require careful control of reaction conditions, including temperature and pH, to optimize yield and purity.
The molecular structure of rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid can be described as follows:
O=C([C@@H]1C[C@H](NC(C(F)(F)F)=O)CCC1)O, indicating the stereochemistry at the chiral centers .rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding the compound's behavior in biological systems and potential applications in drug development.
The mechanism of action for rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid primarily involves its interaction with biological targets:
The physical and chemical properties of rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid are critical for its applications:
rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid has potential applications in various scientific fields:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6